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Cat. No.: B1683113 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(RS)-(Tetrazol-5-yl)glycine (T5G), also known as LY-285,265, is a highly potent and selective

agonist for the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Its high affinity and efficacy

make it a powerful tool for studying the mechanisms of excitotoxicity, a key pathological

process in many neurodegenerative diseases.[4] Unlike NMDA receptor antagonists that are

investigated for therapeutic potential, T5G is primarily used in preclinical research to induce

excitotoxic neuronal damage, thereby creating cellular and animal models of

neurodegenerative conditions such as stroke, Huntington's disease, and Alzheimer's disease.

[1][5] By activating NMDA receptors with greater potency than the endogenous ligand

glutamate, T5G triggers a cascade of intracellular events leading to neuronal dysfunction and

death, providing a valuable model to investigate disease pathogenesis and evaluate potential

neuroprotective agents.[6][7]
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Property Value Reference

IUPAC Name
(RS)-Amino(1H-tetrazol-5-

yl)acetic acid
[1]

Synonyms Tet-Gly, LY-285,265 [1][2]

Molecular Formula C₃H₅N₅O₂ [1]

Molar Mass 143.106 g·mol⁻¹ [1]

Appearance Solid N/A

Solubility Soluble in water (up to 50 mM) [8]

Mechanism of Action
(RS)-(Tetrazol-5-yl)glycine exerts its effects by binding to the glutamate recognition site on the

NMDA receptor, a ligand-gated ion channel crucial for synaptic plasticity and memory.[9] As a

potent agonist, T5G binding leads to the opening of the ion channel, allowing a significant influx

of calcium (Ca²⁺) into the neuron.[10] This excessive Ca²⁺ influx disrupts intracellular

homeostasis and initiates downstream signaling pathways that culminate in excitotoxic cell

death.[3][11]

Signaling Pathway of T5G-Induced Excitotoxicity
The overstimulation of NMDA receptors by T5G triggers a well-defined excitotoxic cascade.

The initial massive influx of Ca²⁺ is the primary trigger for subsequent pathological events.
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Caption: T5G-induced excitotoxicity signaling cascade.

Quantitative Data
The potency and efficacy of (RS)-(Tetrazol-5-yl)glycine have been quantified in various in vitro

and in vivo assays.

In Vitro Binding and Functional Assays
Assay

Ligand/Parame
ter

Value Species Reference

NMDA Receptor

Binding

[³H]CGS19755

Displacement

(IC₅₀)

98 ± 7 nM Rat [3]

[³H]Glutamate

Displacement

(IC₅₀)

36 ± 18 nM Rat [3]

NMDA Receptor

Subunit Efficacy

GluN1/GluN2D

(EC₅₀)
99 nM N/A [12]

GluN1/GluN2A

(EC₅₀)
1.7 µM N/A [12]

Functional

Potency

Compared to

NMDA

~20 times more

active
N/A [5][8]
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Model Parameter
T5G
Potency vs.
NMDA

T5G
Potency vs.
cis-
methanoglu
tamate

Species Reference

Adult Rat

Striatal

Lesions

Neurotoxicity
~500 times

more potent

~100 times

more potent
Rat [4]

Neonatal Rat

Brain

Damage

Neurotoxicity
~150 times

more potent

~50 times

more potent
Rat [4]

Neonatal Rat

Convulsions
ED₅₀ (i.p.) 0.071 mg/kg N/A Rat [3]

Experimental Protocols
Detailed methodologies are crucial for the successful application of (RS)-(Tetrazol-5-yl)glycine
in research. The following protocols are synthesized from established methodologies.

Protocol 1: In Vitro NMDA Receptor Agonist-Influenced
[³H]MK-801 Binding Assay
This assay functionally assesses the potency of NMDA receptor agonists like T5G by

measuring their ability to enhance the binding of the open-channel blocker [³H]MK-801.
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1. Prepare Rat Brain Membranes
(Cortex)

2. Incubate Membranes with:
- [³H]MK-801

- T5G (or other agonist)
- Glutamate & Glycine

3. Rapid Filtration
(GF/B filters)

4. Wash Filters
(Ice-cold buffer)

5. Scintillation Counting

6. Data Analysis
(EC₅₀ determination)

Click to download full resolution via product page

Caption: Workflow for [³H]MK-801 binding assay.

Methodology:

Membrane Preparation: Homogenize rat cerebral cortices in ice-cold 10 mM HEPES buffer

(pH 7.4) containing 1 mM EDTA. Centrifuge the homogenate and wash the resulting pellet

multiple times to remove endogenous glutamate and glycine. Resuspend the final membrane

preparation in assay buffer.

Incubation: In a 96-well plate, incubate the brain membranes (approximately 0.2 mg protein)

with 5 nM [³H]MK-801 in Tris-HCl buffer (pH 7.4). Add varying concentrations of (RS)-
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(Tetrazol-5-yl)glycine. Include saturating concentrations of glutamate and glycine to ensure

receptor activation.

Non-specific Binding: Determine non-specific binding in the presence of a high concentration

(e.g., 10 µM) of unlabeled MK-801.[13]

Incubation Time and Temperature: Incubate for 180 minutes at 25°C.[13]

Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B) using a

cell harvester.

Washing: Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

Quantification: Place the filters in scintillation vials with scintillation fluid and measure

radioactivity using a liquid scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding. Plot the specific binding as a function of T5G concentration and determine the EC₅₀

value using non-linear regression.

Protocol 2: In Vitro Agonist-Induced [³H]-Norepinephrine
Release from Brain Slices
This functional assay measures the ability of NMDA receptor agonists to induce the release of

a pre-loaded neurotransmitter, providing a measure of receptor efficacy.

Methodology:

Slice Preparation: Prepare coronal slices (e.g., 300-400 µm thick) from rat hippocampus or

cerebral cortex using a vibratome.

Pre-loading: Incubate the slices in Krebs solution containing 0.1 µM [³H]-norepinephrine for

15-30 minutes to allow for uptake into noradrenergic nerve terminals.[14]

Superfusion: Transfer the slices to a superfusion chamber and perfuse with Mg²⁺-free Krebs

solution at a constant rate (e.g., 1 mL/min). Mg²⁺ is omitted to relieve the voltage-dependent

block of the NMDA receptor.
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Stimulation: After a washout period to establish a stable baseline, stimulate the slices by

switching to a superfusion medium containing a known concentration of (RS)-(Tetrazol-5-
yl)glycine for a short period (e.g., 2 minutes).[14]

Fraction Collection: Collect the superfusate in fractions throughout the experiment.

Quantification: Measure the radioactivity in each fraction using a liquid scintillation counter.

Data Analysis: Express the tritium overflow as a percentage of the total tritium content of the

tissue at the time of stimulation. Compare the release induced by T5G to that induced by

other agonists like NMDA or glutamate.

Protocol 3: In Vivo Model of Excitotoxicity in Rats
This protocol describes the direct administration of (RS)-(Tetrazol-5-yl)glycine into the brain to

create a focal excitotoxic lesion, a model for studying neurodegeneration and neuroprotection.
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1. Anesthetize Rat

2. Mount in Stereotaxic Frame

3. Perform Craniotomy
(Expose target brain region, e.g., Striatum)

4. Intracerebral Injection
of T5G (e.g., 0.3-1.0 nmol)

5. Suture & Post-operative Care

6. Post-mortem Analysis
(e.g., Histology, Neurochemical assays)
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Caption: Workflow for in vivo excitotoxicity model.

Methodology:

Animal Preparation: Anesthetize an adult rat (e.g., Sprague-Dawley, 250-300g) with an

appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).

Stereotaxic Surgery: Place the anesthetized animal in a stereotaxic frame. Make a midline

incision on the scalp to expose the skull.

Craniotomy: Using a dental drill, create a small burr hole over the target brain region (e.g.,

the striatum).
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Injection: Lower a microsyringe needle to the desired coordinates. Infuse a small volume

(e.g., 0.5-1.0 µL) of (RS)-(Tetrazol-5-yl)glycine solution (e.g., 0.3-1.0 nmol) slowly over

several minutes.

Post-Injection: Leave the needle in place for a few minutes to prevent backflow, then slowly

retract it.

Closure and Recovery: Suture the scalp incision and allow the animal to recover from

anesthesia. Provide appropriate post-operative care, including analgesics.

Post-mortem Analysis: After a set survival period (e.g., 5-7 days), euthanize the animal and

perfuse transcardially. Collect the brain for histological analysis (e.g., Nissl staining to assess

neuronal loss) or neurochemical assays (e.g., measuring markers for specific neuronal

populations).[4]

Conclusion
(RS)-(Tetrazol-5-yl)glycine is an invaluable pharmacological tool for inducing NMDA receptor-

mediated excitotoxicity in a controlled and reproducible manner. Its high potency allows for the

creation of robust in vitro and in vivo models of neurodegenerative processes. The protocols

and data presented here provide a framework for researchers to effectively utilize T5G to

investigate the molecular mechanisms of neuronal death and to screen for novel

neuroprotective therapies. As with any potent excitotoxin, appropriate safety precautions and

ethical considerations for animal use are paramount.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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